![molecular formula C10H8ClN3O2S B2452217 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide CAS No. 622803-93-4](/img/structure/B2452217.png)
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 237-239 degrees Celsius .Scientific Research Applications
Antifungal Properties
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide: has been investigated for its antifungal activity. Researchers have explored its potential to inhibit fungal growth and prevent infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Antitubercular Activity
In vitro experiments have evaluated the compound’s impact on Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers measured cell viability and determined IC₅₀ values from dose-response curves. This suggests that 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide could be a promising candidate for developing antitubercular agents .
Anti-Fibrotic Potential
Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs such as Pirfenidone. Specifically, they were tested on HSC-T6 cells, which are relevant to liver fibrosis research .
Proteomics Research
Researchers have used 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide as a biochemical tool in proteomics studies. Its properties make it suitable for investigating protein interactions, modifications, and functions .
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrrolidine, a similar nitrogen-containing heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide could potentially be used in the development of new drugs.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) . These enzymes play crucial roles in cellular signaling and regulation.
Mode of Action
Based on the activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
If it indeed targets pi4k and pi3k as suggested, it could affect pathways related to cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
If it inhibits pi4k and pi3k, it could potentially disrupt cellular signaling pathways, leading to changes in cell growth, proliferation, and survival .
properties
IUPAC Name |
6-chloro-N-pyridin-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGRKZYGYCNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide |
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